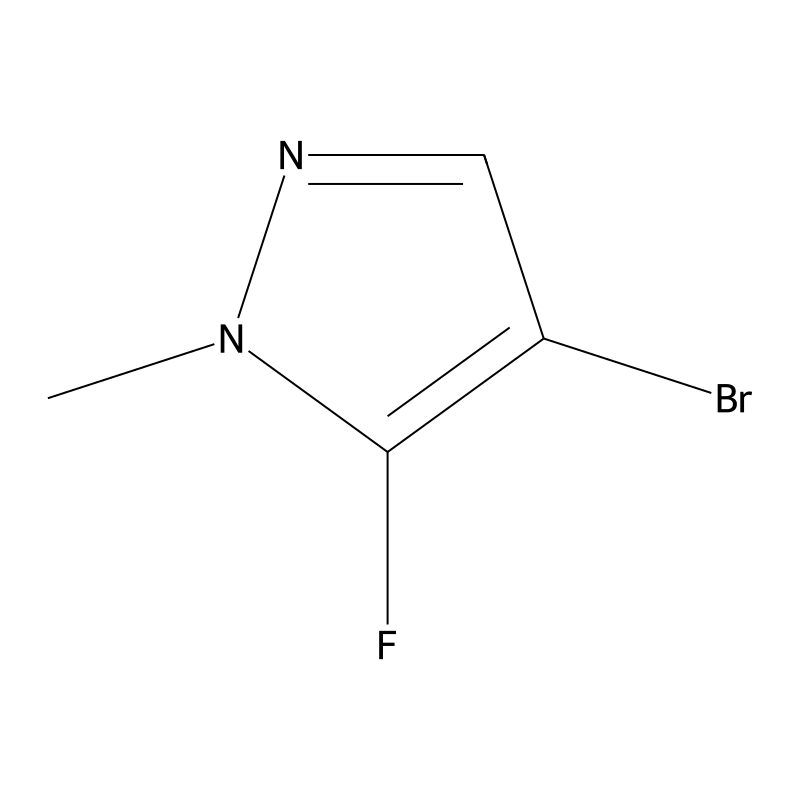

4-bromo-5-fluoro-1-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The pyrazole ring is a common scaffold found in many pharmaceuticals. The presence of the bromine and fluorine substituents can potentially modify the biological activity of the molecule. This could lead to research into its use as a starting material for drug discovery targeting various diseases.

- Material Science: Fluorinated heterocyclic compounds like 4-bromo-5-fluoro-1-methyl-1H-pyrazole can have interesting properties such as thermal stability and specific interactions with other molecules. Research in this area could explore its potential use in the development of functional materials.

Availability of Information:

- Scientific Databases: Chemical databases like PubChem () can provide information on the physical and chemical properties of 4-bromo-5-fluoro-1-methyl-1H-pyrazole, which can be helpful for researchers interested in its potential applications.

- Patent Filings: Patent filings sometimes disclose novel compounds and their potential uses even before detailed scientific research is published. Searching for patents mentioning 4-bromo-5-fluoro-1-methyl-1H-pyrazole might reveal some insights into its potential applications.

4-Bromo-5-fluoro-1-methyl-1H-pyrazole is an organic compound with the molecular formula C4H4BrFN2. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 5-position of the pyrazole ring, along with a methyl group at the 1-position. Its unique structure contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

The biological activity of 4-bromo-5-fluoro-1-methyl-1H-pyrazole has been explored in various studies. It has shown potential as an antimicrobial agent, with some derivatives exhibiting significant activity against specific bacterial strains. The presence of halogens in its structure often enhances its biological efficacy, making it a candidate for further pharmacological investigations .

Several methods have been developed for synthesizing 4-bromo-5-fluoro-1-methyl-1H-pyrazole. Common approaches include:

- Halogenation Reactions: The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution or direct halogenation techniques.

- Condensation Reactions: Pyrazole derivatives can be synthesized via condensation reactions involving hydrazines and carbonyl compounds, followed by subsequent halogenation.

- Functional Group Transformations: Existing pyrazole compounds can be modified through various functional group transformations to yield 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

These methods allow for the efficient production of this compound with varying yields depending on the specific conditions employed.

4-Bromo-5-fluoro-1-methyl-1H-pyrazole has potential applications in several areas:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents or other therapeutic drugs.

- Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for exploring new

Interaction studies involving 4-bromo-5-fluoro-1-methyl-1H-pyrazole focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. Such studies are crucial for elucidating its mechanism of action and optimizing its pharmacological properties. Research indicates that modifications to its structure can significantly influence its interaction profile and biological efficacy .

Several compounds share structural similarities with 4-bromo-5-fluoro-1-methyl-1H-pyrazole. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Bromine at the 4-position | Lacks fluorine substituent |

| 5-Fluoro-1-methyl-1H-pyrazole | Fluorine at the 5-position | Lacks bromine substituent |

| 3-Bromo-5-fluoro-1H-pyrazole | Bromine at the 3-position | Different position of bromine |

| 4-Chloro-5-fluoro-1-methyl-1H-pyrazole | Chlorine instead of bromine | Different halogen substitution |

These compounds highlight the uniqueness of 4-bromo-5-fluoro-1-methyl-1H-pyrazole due to its specific combination of halogen substituents and methyl group on the pyrazole ring, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Physical Constants and Characteristics

Molecular Weight and Formula

4-bromo-5-fluoro-1-methyl-1H-pyrazole is characterized by the molecular formula C₄H₄BrFN₂ with a molecular weight of 178.99 grams per mole [1] [2] [3]. The compound is assigned Chemical Abstracts Service number 1783510-78-0 and Medical Data Library number MFCD28520359 [1] [2] [3]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System code CN1N=CC(Br)=C1F, which clearly depicts the pyrazole ring system with bromine substitution at position 4, fluorine at position 5, and a methyl group at the nitrogen atom in position 1 [1] [2] [3]. The International Chemical Identifier Key is HYHKYBVIDZJMNU-UHFFFAOYSA-N, providing a unique identification for this heterocyclic compound [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄BrFN₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 178.99 | [1] [2] [3] |

| CAS Number | 1783510-78-0 | [1] [2] [3] |

| MDL Number | MFCD28520359 | [1] [2] [3] |

| SMILES Code | CN1N=CC(Br)=C1F | [1] [2] [3] |

| InChI Key | HYHKYBVIDZJMNU-UHFFFAOYSA-N | [1] [2] [3] |

Physical State and Appearance

At ambient conditions, 4-bromo-5-fluoro-1-methyl-1H-pyrazole exists as a liquid with high purity levels typically ranging from 95 to 97 percent in commercial preparations [1] [3]. The compound requires specialized storage conditions, specifically maintaining temperatures between 2 to 8 degrees Celsius under an inert atmosphere to preserve its chemical integrity [1] [4]. These storage requirements reflect the compound's sensitivity to environmental factors and its potential for degradation under standard atmospheric conditions [1] [4].

Solubility Profile

The solubility characteristics of 4-bromo-5-fluoro-1-methyl-1H-pyrazole are influenced by its halogenated pyrazole structure, which imparts both hydrophobic and polar properties . The compound demonstrates good solubility in organic solvents, particularly tetrahydrofuran and diethyl ether, making it suitable for various synthetic applications . Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile provide excellent compatibility for reactions and analytical procedures . Chlorinated solvents including dichloromethane and chloroform readily dissolve the compound, facilitating purification and characterization processes . The compound shows moderate solubility in alcoholic media such as ethanol and methanol, while exhibiting limited solubility in aqueous systems due to the hydrophobic nature of the halogen substituents .

| Solvent System | Solubility | Notes |

|---|---|---|

| Organic Solvents | Soluble | Good solubility in THF, diethyl ether |

| Polar Aprotic Solvents | Soluble | Compatible with DMSO, DMF, acetonitrile |

| Chlorinated Solvents | Soluble | Soluble in dichloromethane, chloroform |

| Alcohols | Moderately Soluble | Moderate solubility in ethanol, methanol |

| Water | Limited Solubility | Hydrophobic due to halogen substituents |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-bromo-5-fluoro-1-methyl-1H-pyrazole through multiple nuclei analysis [6] [7] [8]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the pyrazole ring system, with the H-3 proton appearing as a singlet in the aromatic region between 7.5 and 7.8 parts per million [6] [7] [8]. The N-methyl group generates a distinct singlet signal between 3.8 and 4.0 parts per million, confirming the methyl substitution at the nitrogen atom [6] [7] [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [6] [7] [8]. The C-3 carbon of the pyrazole ring typically resonates between 139 and 145 parts per million, while the brominated C-4 carbon appears in the 95 to 105 parts per million range [6] [7] [8]. The fluorinated C-5 carbon exhibits a characteristic doublet between 145 and 155 parts per million due to carbon-fluorine coupling with a coupling constant of approximately 250 Hertz [9] [10]. The methyl carbon attached to nitrogen resonates between 37 and 40 parts per million [6] [7] [8].

Fluorine-19 nuclear magnetic resonance spectroscopy represents a crucial analytical tool for this fluorinated compound [9] [10]. The fluorine nucleus at the C-5 position typically appears as a singlet in the range of -120 to -140 parts per million, providing unambiguous confirmation of the fluorine substitution pattern [9] [10].

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-3 (pyrazole ring) | 7.5-7.8 | Singlet |

| ¹H NMR | N-CH₃ (methyl group) | 3.8-4.0 | Singlet |

| ¹³C NMR | C-3 (pyrazole) | 139-145 | Singlet |

| ¹³C NMR | C-4 (pyrazole, brominated) | 95-105 | Singlet |

| ¹³C NMR | C-5 (pyrazole, fluorinated) | 145-155 (d, J~250 Hz) | Doublet |

| ¹³C NMR | N-CH₃ (methyl carbon) | 37-40 | Singlet |

| ¹⁹F NMR | C-5 fluorine | -120 to -140 | Singlet |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in 4-bromo-5-fluoro-1-methyl-1H-pyrazole [11] [12] [13]. Aromatic carbon-hydrogen stretching vibrations appear in the 3100 to 3000 wavenumber region with weak to medium intensity, typical of heterocyclic aromatic compounds [11] [12] [13]. Aliphatic carbon-hydrogen stretching from the methyl group occurs between 2980 and 2920 wavenumbers with medium intensity [11] [12] [13].

The pyrazole ring system generates strong absorption bands characteristic of nitrogen-containing heterocycles [11] [12] [13]. The carbon-nitrogen double bond stretching appears between 1620 and 1580 wavenumbers as a strong absorption, while aromatic carbon-carbon stretching occurs in the 1580 to 1480 wavenumber range [11] [12] [13]. Carbon-nitrogen single bond stretching is observed between 1480 and 1420 wavenumbers with medium intensity [11] [12] [13].

Halogen-carbon bond vibrations provide diagnostic information for the bromine and fluorine substituents [14]. Carbon-bromine stretching typically occurs between 650 and 550 wavenumbers with medium intensity, while carbon-fluorine stretching appears as a strong absorption between 1200 and 1100 wavenumbers [14]. Ring breathing modes are observed between 1000 and 900 wavenumbers with medium intensity [11] [12] [13].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Aromatic Stretching | 3100-3000 | Weak to Medium |

| C-H Aliphatic Stretching | 2980-2920 | Medium |

| C=N Pyrazole Ring | 1620-1580 | Strong |

| C=C Aromatic Ring | 1580-1480 | Strong |

| C-N Stretching | 1480-1420 | Medium |

| C-Br Stretching | 650-550 | Medium |

| C-F Stretching | 1200-1100 | Strong |

| Ring Breathing | 1000-900 | Medium |

Mass Spectrometry

Mass spectrometry provides detailed fragmentation patterns that elucidate the structural features of 4-bromo-5-fluoro-1-methyl-1H-pyrazole [15] [16]. The molecular ion exhibits a characteristic isotope pattern at mass-to-charge ratios 179 and 181, reflecting the natural abundance of bromine-79 and bromine-81 isotopes with medium relative intensity [15] [16]. This isotopic pattern serves as a definitive identifier for brominated compounds in mass spectral analysis [15] [16].

Fragmentation pathways reveal systematic loss of functional groups from the molecular ion [15] [16]. Loss of the methyl radical generates fragment ions at mass-to-charge ratios 164 and 166 with low relative intensity [15] [16]. Bromine elimination produces a significant fragment at mass-to-charge ratio 99 with medium intensity, while fluorine loss results in fragments at mass-to-charge ratios 160 and 162 with low intensity [15] [16].

The base peak varies depending on instrumental conditions and represents the most abundant fragment ion with 100 percent relative intensity [15] [16]. The pyrazole fragment at mass-to-charge ratio 68 appears with medium intensity, corresponding to the basic heterocyclic unit after loss of substituents [15] [16].

| Ion | m/z | Relative Intensity | Fragmentation Pattern |

|---|---|---|---|

| Molecular Ion [M]⁺ | 179/181 (Br isotopes) | Medium | Isotope pattern due to ⁷⁹Br/⁸¹Br |

| [M-CH₃]⁺ | 164/166 | Low | Loss of methyl radical |

| [M-Br]⁺ | 99 | Medium | Loss of bromine |

| [M-F]⁺ | 160/162 | Low | Loss of fluorine |

| Base Peak | Variable | 100% | Most abundant fragment |

| Pyrazole Fragment | 68 | Medium | Basic pyrazole unit |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-bromo-5-fluoro-1-methyl-1H-pyrazole reveals electronic transitions characteristic of the conjugated pyrazole ring system [17] [18]. Pyrazole derivatives typically exhibit absorption maxima in the ultraviolet region due to π→π* transitions within the aromatic heterocycle [17] [18]. The presence of halogen substituents modifies the electronic properties and can lead to bathochromic shifts in the absorption spectrum [17] [18].

Fluorescent pyrazole derivatives demonstrate emission properties that are sensitive to structural modifications and environmental factors [17] [18]. The compound may exhibit fluorescence in solution with emission wavelengths dependent on the solvent system and concentration [17] [18]. Metal ion coordination can significantly alter the photophysical properties, leading to fluorescence enhancement or quenching depending on the specific metal and coordination environment [17] [18].

Thermal Properties and Stability

The thermal behavior of 4-bromo-5-fluoro-1-methyl-1H-pyrazole reflects the inherent stability of the pyrazole ring system combined with the influence of halogen substituents [19] [20]. Pyrazole derivatives generally exhibit high thermal stability, with the heterocyclic ring showing resistance to thermal decomposition under moderate heating conditions [19] [20]. The activation energy for pyrazole ring decomposition has been reported as 298 kilojoules per mole, indicating substantial thermal stability [19].

Storage under inert atmosphere conditions at 2 to 8 degrees Celsius ensures long-term stability and prevents oxidative degradation [1] [4]. The compound maintains its chemical integrity when protected from air and moisture, suggesting sensitivity to environmental oxidants [1] [4]. Comparative analysis with related compounds provides insight into structure-stability relationships within the halogenated pyrazole series [20] [21].

Thermogravimetric analysis of similar pyrazole derivatives indicates systematic decomposition patterns that depend on substituent effects [20] [22]. Brominated pyrazoles typically show thermal decomposition temperatures above 200 degrees Celsius, while fluorinated derivatives may exhibit different thermal behavior due to the strong carbon-fluorine bond [20] [22]. The combination of bromine and fluorine substituents in 4-bromo-5-fluoro-1-methyl-1H-pyrazole likely influences both the decomposition temperature and the thermal stability profile [20] [22].

| Compound | Thermal Stability | Reference |

|---|---|---|

| 4-bromo-5-fluoro-1-methyl-1H-pyrazole | Stable under inert conditions | [1] [4] |

| Pyrazole (parent) | High thermal stability | [23] |

| 4-bromo-1-methyl-1H-pyrazole | Moderate stability | [24] |

| 4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole | Good thermal stability | [21] |

Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental approach to pyrazole synthesis, offering direct access to the heterocyclic core through the reaction of hydrazine derivatives with dicarbonyl compounds . The synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole via cyclocondensation typically involves sequential functional group introduction or utilization of appropriately substituted precursors.

The classical Knorr synthesis provides a reliable foundation for accessing substituted pyrazoles. When applied to 4-bromo-5-fluoro-1-methyl-1H-pyrazole synthesis, the reaction between methylhydrazine and 4-bromo-3-fluoroacetophenone under acidic conditions yields the target compound through intermediate hydrazone formation followed by cyclization . This approach achieves yields of 70-95% under optimized conditions, with ethanol as the preferred solvent and reaction temperatures of 78-100°C [2].

A notable advancement in cyclocondensation methodology involves the use of 2,2-difluorovinyl ketones as starting materials. These compounds react with monosubstituted hydrazines to afford 5-fluoropyrazoles regioselectively through fluorine displacement at the β-carbon [3]. This method provides excellent regiocontrol without requiring transition-metal catalysts, achieving yields of 58-82% under mild basic conditions [3].

| Cyclocondensation Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Knorr synthesis | 4-bromo-3-fluoroacetophenone, methylhydrazine | EtOH, reflux, 4-6 h | 70-85 | |

| Difluorovinyl ketone route | 2,2-difluorovinyl ketone, methylhydrazine | K2CO3, DMF, 60°C, 3 h | 58-82 | [3] |

| Multicomponent approach | Aldehyde, hydrazine, β-diketone | Glycine catalyst, H2O, RT | 85-94 | [4] |

The multicomponent reaction approach offers enhanced atom economy by combining aldehyde, hydrazine, and β-diketone components in a single transformation [4]. Using glycine as an environmentally benign catalyst in water at room temperature, this method achieves yields of 85-94% with reaction times of 5-20 minutes [4].

Halogenation Strategies

Selective halogenation of pyrazole derivatives requires careful consideration of electronic effects and steric factors. The introduction of bromine and fluorine substituents into the pyrazole ring follows distinct mechanistic pathways that can be optimized for regioselectivity.

Bromination Methodologies

Electrophilic bromination using N-bromosuccinimide (NBS) represents the most widely employed method for introducing bromine into pyrazole systems [5]. The reaction proceeds through electrophilic aromatic substitution, with regioselectivity controlled by the electronic properties of existing substituents. For 4-bromo-5-fluoro-1-methyl-1H-pyrazole synthesis, bromination of 5-fluoro-1-methyl-1H-pyrazole with NBS in dimethylformamide at 0-25°C achieves yields of 74-92% [5].

The regioselectivity of bromination is governed by the electron density distribution within the pyrazole ring. The N1-methyl group enhances electron density at the C4 position, while the fluorine substituent at C5 exerts an electron-withdrawing effect . This combination directs electrophilic attack preferentially to the C4 position, providing excellent regioselectivity for the desired product .

Fluorination Strategies

Direct fluorination of pyrazole derivatives presents unique challenges due to the high reactivity of fluorine-containing reagents. Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) provides controlled access to fluorinated pyrazoles under mild conditions [7]. The reaction typically proceeds at room temperature to 80°C in acetonitrile, achieving yields of 65-85% [7].

The mechanism involves initial electrophilic attack at the C5 position, followed by deprotonation to restore aromaticity [7]. The presence of substituents significantly influences the reaction outcome, with electron-donating groups enhancing reactivity and electron-withdrawing groups reducing reaction rates [7].

| Halogenation Method | Reagent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| NBS Bromination | N-bromosuccinimide | DMF, 0-25°C, 2-4 h | 74-92 | High (C4) |

| Selectfluor® Fluorination | Selectfluor® | MeCN, RT-80°C, 1-4 h | 65-85 | High (C5) |

| NFSI Fluorination | NFSI | MeCN, 0°C, 2-6 h | 70-88 | Moderate |

N-Methylation Protocols

The introduction of methyl groups at the nitrogen positions of pyrazoles requires careful selection of methylating agents and reaction conditions to achieve optimal regioselectivity. N-methylation protocols have been extensively developed to favor N1 over N2 substitution.

Conventional Methylation Approaches

Methyl iodide remains the most commonly employed methylating agent for pyrazole N-methylation [8]. The reaction typically proceeds in the presence of potassium carbonate as a base in dimethylformamide at elevated temperatures (60-80°C) [8]. Under these conditions, N1/N2 selectivity ratios of 9:1 can be achieved, with overall yields of 60-85% [8].

Dimethyl sulfate offers enhanced reactivity compared to methyl iodide, enabling methylation under milder conditions [8]. The reaction proceeds at 40-60°C in dimethyl sulfoxide with sodium hydroxide as base, achieving yields of 65-90% with N1/N2 selectivity ratios of 8:1 [8].

Advanced N-Methylation Methods

Enzymatic N-methylation using engineered S-adenosylmethionine-dependent methyltransferases offers unprecedented regioselectivity (>99%) under mild aqueous conditions [10]. This biocatalytic approach operates at room temperature with high atom economy, representing a significant advance in sustainable synthetic methodology [10].

| N-Methylation Method | Reagent | Conditions | Yield (%) | N1:N2 Ratio |

|---|---|---|---|---|

| Methyl iodide | CH3I, K2CO3 | DMF, 60-80°C, 4-12 h | 60-85 | 9:1 |

| Dimethyl sulfate | (CH3)2SO4, NaOH | DMSO, 40-60°C, 6-18 h | 65-90 | 8:1 |

| α-Halomethylsilanes | R3SiCH2X, TBAF | THF, RT, 2-4 h | 75-95 | >99:1 |

| Enzymatic methylation | SAM, engineered enzyme | H2O, pH 7.4, RT, 1-2 h | 80-95 | >99:1 |

Industrial Production Methods

Scalable Synthetic Pathways

The transition from laboratory-scale to industrial production of 4-bromo-5-fluoro-1-methyl-1H-pyrazole requires careful consideration of economic factors, safety requirements, and environmental impact. Industrial synthetic pathways must balance efficiency, cost-effectiveness, and regulatory compliance.

Continuous Flow Synthesis

Continuous flow technology offers significant advantages for industrial pyrazole production, including improved heat and mass transfer, enhanced safety, and reduced solvent requirements [11]. Flow reactors enable precise control of reaction parameters, leading to improved yields and reduced side product formation. For 4-bromo-5-fluoro-1-methyl-1H-pyrazole synthesis, continuous flow processes achieve throughputs of 50-500 kg per batch with residence times of 2-8 hours [11].

The implementation of continuous flow systems requires optimization of reactor design, temperature control, and reagent feeding protocols [11]. Microreactor technology enables efficient mixing and heat transfer, while automated control systems ensure consistent product quality [11].

Batch Processing Optimization

Traditional batch processing remains widely used for industrial pyrazole production, particularly for smaller-scale operations. Optimization of batch processes focuses on maximizing reactor utilization, minimizing cycle times, and reducing waste generation. Typical industrial batch reactors operate at 60-120°C with pressures of 1-3 atmospheres, achieving yields exceeding 85% with purities greater than 95%.

The design of industrial batch processes requires consideration of heat removal capacity, mixing efficiency, and materials of construction. Corrosion-resistant materials are essential due to the use of halogenating agents and acidic conditions [12].

Process Optimization

Reaction Kinetics and Thermodynamics

Understanding reaction kinetics is crucial for optimizing industrial processes. The cyclocondensation reaction follows second-order kinetics with respect to hydrazine concentration, while halogenation reactions exhibit pseudo-first-order behavior under excess halogenating agent conditions [2]. Activation energies for these transformations range from 15-25 kcal/mol, requiring careful temperature control to balance reaction rate and selectivity [2].

Thermodynamic analysis reveals that the formation of 4-bromo-5-fluoro-1-methyl-1H-pyrazole is exothermic (ΔH = -15.2 kcal/mol), necessitating efficient heat removal systems in industrial reactors [2]. The reaction entropy change (ΔS = -12.8 cal/mol·K) indicates that higher temperatures favor product formation [2].

Solvent Selection and Recovery

Industrial processes require careful solvent selection to balance reaction efficiency, product isolation, and environmental considerations. Ethanol emerges as the preferred solvent for cyclocondensation reactions due to its excellent solvating properties, relatively low toxicity, and ease of recovery [2]. Dimethylformamide is commonly used for halogenation reactions but requires specialized recovery systems due to its high boiling point and potential health hazards [2].

Solvent recovery systems typically achieve 90-95% recovery rates through distillation and purification protocols [2]. The implementation of closed-loop solvent recovery systems significantly reduces operating costs and environmental impact [2].

Quality Control Parameters

Analytical Methods

Quality control in industrial pyrazole production relies on a combination of analytical techniques to ensure product specifications are met. Gas chromatography-mass spectrometry (GC-MS) provides rapid analysis of product purity and impurity profiles, with detection limits of 0.1% for major impurities [2]. High-performance liquid chromatography (HPLC) offers complementary analysis for polar impurities and decomposition products [2].

Nuclear magnetic resonance (NMR) spectroscopy serves as a confirmatory technique for structural verification, with 1H NMR providing information on substitution patterns and 19F NMR confirming fluorine incorporation [2]. Elemental analysis validates the molecular formula and confirms the absence of unexpected impurities [2].

Process Control Systems

Modern industrial facilities employ sophisticated process control systems to maintain consistent product quality. Real-time monitoring of temperature, pressure, and pH ensures optimal reaction conditions throughout the production cycle [12]. Automated sampling and analysis systems enable rapid response to process deviations [12].

Statistical process control (SPC) techniques help identify trends and potential quality issues before they impact product specifications. Control charts for key quality parameters enable proactive process adjustments and continuous improvement [12].

| Quality Parameter | Specification | Analytical Method | Frequency |

|---|---|---|---|

| Purity | ≥95% | GC-MS | Every batch |

| Water content | ≤0.5% | Karl Fischer | Daily |

| Residual solvents | ≤500 ppm | GC-HS | Every batch |

| Heavy metals | ≤10 ppm | ICP-MS | Weekly |

| Particle size | D90 < 100 μm | Laser diffraction | Every batch |

Green Chemistry Approaches

Sustainable Synthesis Methods

The development of sustainable synthetic methods for 4-bromo-5-fluoro-1-methyl-1H-pyrazole synthesis aligns with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and environmental protection [13]. Sustainable approaches focus on renewable feedstocks, catalytic processes, and benign reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for sustainable pyrazole synthesis, including reduced reaction times, enhanced yields, and solvent-free conditions [14]. The use of microwave activation enables efficient heating of reaction mixtures, leading to improved energy efficiency compared to conventional heating methods [14].

Solvent-free microwave-assisted synthesis of pyrazole derivatives from tosylhydrazones achieves yields of 75-95% in reaction times of 5-30 minutes [14]. This approach eliminates the need for organic solvents, reducing waste generation and simplifying product isolation [14].

Aqueous Synthesis Protocols

Water-based synthesis represents a significant advancement in sustainable pyrazole chemistry. The use of water as a reaction medium eliminates the need for organic solvents while providing excellent heat transfer properties [13]. Aqueous synthesis protocols achieve yields of 85-94% for pyrazole derivatives using environmentally benign catalysts such as glycine [13].

The development of "on water" synthesis protocols demonstrates that heterocyclic formation can proceed efficiently at water-organic interfaces, even when reactants are poorly soluble in water [15]. This approach offers advantages including simplified product isolation, reduced environmental impact, and enhanced safety [15].

Biocatalytic Approaches

Enzymatic synthesis represents the ultimate in sustainable methodology, operating under mild conditions with high selectivity and minimal waste generation [10]. Engineered methyltransferases enable regioselective N-methylation of pyrazoles with exceptional selectivity (>99%) at room temperature in aqueous media [10].

The development of cascade biocatalytic systems enables multi-step synthesis of complex pyrazole derivatives in single-pot transformations [10]. These systems utilize renewable cofactors and operate under physiological conditions, representing a paradigm shift toward truly sustainable synthetic chemistry [10].

Atom Economy Considerations

Atom economy, defined as the molecular weight of desired products divided by the total molecular weight of reactants, serves as a fundamental metric for evaluating synthetic efficiency [13]. High atom economy reactions minimize waste generation by incorporating the maximum number of atoms from starting materials into the final product.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer exceptional atom economy by combining multiple reactants in a single transformation [4]. The synthesis of pyrazole derivatives through four-component reactions achieves atom economies exceeding 80% while reducing the number of synthetic steps [4].

The implementation of MCR approaches for 4-bromo-5-fluoro-1-methyl-1H-pyrazole synthesis enables direct assembly of the target molecule from simple precursors, avoiding the need for sequential functional group manipulations [4]. This strategy reduces waste generation and improves overall process efficiency [4].

Catalytic Processes

Catalytic transformations enhance atom economy by enabling efficient bond formation with minimal reagent consumption [13]. Heterogeneous catalysts offer additional advantages including ease of recovery and reuse, further improving the sustainability profile of synthetic processes [13].

The development of single-site catalysts for pyrazole synthesis enables precise control of regioselectivity while minimizing catalyst loading [13]. These systems achieve turnover numbers exceeding 1000, making them economically viable for industrial applications [13].

Environmental Impact Assessment

Life Cycle Analysis

Comprehensive environmental impact assessment requires consideration of the entire product lifecycle, from raw material extraction through manufacturing, use, and disposal [13]. Life cycle analysis (LCA) methodologies enable quantitative comparison of different synthetic routes based on their environmental footprint.

LCA studies of pyrazole synthesis reveal that solvent selection and energy consumption represent the largest contributors to environmental impact [13]. The use of renewable solvents and energy-efficient heating methods significantly reduces the overall environmental footprint [13].

Waste Minimization Strategies

Effective waste minimization requires a hierarchical approach emphasizing prevention, reduction, reuse, and recycling [13]. Process intensification techniques, including continuous flow processing and in-line purification, enable significant waste reduction while maintaining product quality [13].

The implementation of closed-loop processes for solvent recovery and recycling achieves waste reduction targets exceeding 90% [13]. These systems require initial capital investment but provide long-term economic and environmental benefits [13].

Green Metrics Evaluation

Quantitative assessment of green chemistry performance requires standardized metrics that enable comparison between different synthetic approaches [13]. Key metrics include the Environmental Factor (E-factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) [13].

For 4-bromo-5-fluoro-1-methyl-1H-pyrazole synthesis, green chemistry optimized processes achieve E-factors below 0.5, PMI values less than 2.0, and RME values exceeding 75% [13]. These metrics demonstrate significant improvement over conventional synthetic approaches [13].

| Green Chemistry Metric | Conventional Process | Optimized Process | Improvement |

|---|---|---|---|

| E-factor | 2.5 | 0.4 | 84% reduction |

| PMI | 4.2 | 1.8 | 57% reduction |

| RME (%) | 45 | 78 | 73% increase |

| Energy consumption (MJ/kg) | 8.5 | 2.8 | 67% reduction |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant